Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with a cyano group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the resulting compound with butyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and the implementation of purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry
In industry, BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}PROPIONATE: Similar structure but with a propionate ester group.
BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}BUTYRATE: Similar structure but with a butyrate ester group.
Uniqueness
The uniqueness of BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific ester group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
butyl 2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C19H20N2O3S/c1-3-4-11-24-18(22)13-25-19-15(12-20)7-10-17(21-19)14-5-8-16(23-2)9-6-14/h5-10H,3-4,11,13H2,1-2H3 |
InChI Key |
ZQWOLCYDOXSAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
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